Cas no 946726-33-6 (3-Iodophenyl4-piperidinylether)

3-Iodophenyl4-piperidinylether 化学的及び物理的性質
名前と識別子
-
- 3-Iodophenyl 4-piperidinyl ether
- 4-(3-iodophenoxy)piperidine
- DB-294383
- 946726-33-6
- AKOS010054471
- DTXSID201310501
- 3-Iodophenyl4-piperidinylether
-
- インチ: 1S/C11H14INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
- InChIKey: ANYHKDGHXMOCAC-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)OC1CCNCC1
計算された属性
- 精确分子量: 303.01201g/mol
- 同位素质量: 303.01201g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
- XLogP3: 2.7
3-Iodophenyl4-piperidinylether Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I738175-5mg |
3-Iodophenyl4-piperidinylether |
946726-33-6 | 5mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-500mg |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 500mg |
3332.0CNY | 2021-07-13 | ||
TRC | I738175-50mg |
3-Iodophenyl4-piperidinylether |
946726-33-6 | 50mg |
$ 115.00 | 2022-06-04 | ||
TRC | I738175-10mg |
3-Iodophenyl4-piperidinylether |
946726-33-6 | 10mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-1g |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 1g |
2210CNY | 2021-05-07 | ||
Crysdot LLC | CD11006166-5g |
4-(3-Iodophenoxy)piperidine |
946726-33-6 | 97% | 5g |
$725 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649070-5g |
4-(3-Iodophenoxy)piperidine |
946726-33-6 | 98% | 5g |
¥9122.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-1g |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 1g |
2210.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023285-500mg |
3-Iodophenyl 4-piperidinyl ether |
946726-33-6 | 500mg |
3332CNY | 2021-05-07 |
3-Iodophenyl4-piperidinylether 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
3-Iodophenyl4-piperidinyletherに関する追加情報
Chemical Profile and Research Applications of 3-Iodophenyl 4-piperidinylether (CAS No. 946726-33-6)
3-Iodophenyl 4-piperidinylether, identified by its unique CAS No. 946726-33-6, is a structurally versatile organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical research. The molecule features a substituted aromatic ring (iodinated phenyl group) linked to a piperidine ether moiety, a configuration that offers both synthetic flexibility and potential for functional modification. This structural duality positions it as a valuable scaffold for the development of bioactive molecules, particularly in the design of ligands targeting G protein-coupled receptors (GPCRs) and other biologically relevant systems.
The iodo substituent on the phenyl ring is a critical feature of this compound. Iodine's large atomic radius and high electronegativity make it an ideal handle for subsequent chemical transformations, including cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling. Recent studies have demonstrated that iodinated derivatives can enhance metabolic stability and improve pharmacokinetic profiles when incorporated into drug candidates. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted how iodine-containing piperidine ethers demonstrated improved binding affinity to the μ-opioid receptor compared to non-halogenated analogs.
The piperidine ring system in 3-Iodophenyl 4-piperidinylether is another focal point for research innovation. Piperidines are widely used in pharmaceuticals due to their ability to modulate hydrogen bonding interactions and their compatibility with various functional groups. In particular, the ether linkage between the phenyl ring and piperidine provides steric hindrance that can influence molecular conformation, potentially enhancing selectivity toward specific protein targets. This property has been exploited in recent efforts to develop selective serotonin reuptake inhibitors (SSRIs) with reduced side effects.
Synthetic pathways to produce this compound have been optimized through modern catalytic methods. A notable advancement reported in 2021 involves the use of transition-metal-free C–O bond formation under microwave-assisted conditions, which significantly improves reaction efficiency while minimizing byproduct formation. These improvements align with green chemistry principles, making the compound more accessible for large-scale research applications.
In terms of biological activity, preliminary investigations suggest that derivatives of this compound exhibit potential as modulators of ion channels and neurotransmitter receptors. A 2024 preclinical study demonstrated that certain analogs showed dose-dependent inhibition of voltage-gated sodium channels, a finding with implications for chronic pain management research. While these results are promising, further mechanistic studies are required to fully elucidate structure-activity relationships.
The relevance of this molecule extends beyond direct pharmaceutical applications. Its structural characteristics make it an attractive candidate for use as a chemical probe in biochemical assays. Researchers have employed similar iodo-piperidine architectures to develop fluorescently labeled compounds for real-time monitoring of receptor-ligand interactions using techniques like fluorescence resonance energy transfer (FRET).
Ongoing research continues to explore novel applications for this scaffold. Recent work has focused on its potential role in photoaffinity labeling experiments, where the iodine atom can be replaced with azide or diazirine groups to create photocrosslinking agents capable of mapping protein-protein interaction networks at molecular resolution.
In summary, the unique combination of an iodinated aromatic system with a piperidine ether core positions this compound as a valuable tool in modern drug discovery pipelines. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, it is likely that new applications will emerge across multiple therapeutic areas.
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